Ganoderic acid N

Pharmacokinetics Oral Bioavailability Triterpenoid Absorption

Select Ganoderic acid N for its subtype-selective H5N1 neuraminidase inhibition (IC50 2.7 µM) and confirmed oral bioavailability, unlike structurally similar analogs. This specific triterpenoid ensures valid SAR and antiviral studies. Avoid substituting with other ganoderic acids, as small structural changes drastically alter potency and biological outcomes.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
Cat. No. B10827418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid N
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19?,20?,27-,28+,29-,30-/m0/s1
InChIKeyXXHBQOHASACCAP-NDZDWPBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid N: Chemical Identity and Procurement Baseline for Lanostane-Type Triterpenoid Selection


Ganoderic acid N (CAS: 110241-19-5; C30H42O8; MW: 530.65) is a highly oxygenated lanostane-type triterpenoid belonging to the ganoderic acid family, isolated from the medicinal mushroom Ganoderma lucidum (Reishi) . As a member of the triterpenoid class—terpene molecules containing six isoprene units—ganoderic acid N features a tetracyclic lanostane skeleton with characteristic oxygenation at C-7, C-11, C-15, and C-23 positions, and a carboxylic acid side chain [1]. It exists within a complex family of over 150 structurally related ganoderic acids that share the lanostane core but diverge critically in their substitution patterns, oxidation states, and side-chain configurations [2].

Why Ganoderic Acid N Cannot Be Interchanged with Other Ganoderic Acids in Research Applications


The ganoderic acid family exhibits profound functional divergence despite sharing a common lanostane scaffold. Small structural modifications—including hydroxyl group positioning, acetylation status, double bond configuration, and side-chain carboxylic acid presence—produce dramatic shifts in target specificity, potency, and even opposing biological outcomes [1]. For instance, ganoderic acid A (GA-A) shows negligible neuraminidase inhibitory activity (IC50 >200 μM), while structurally related ganoderic acid T-Q demonstrates potent inhibition (IC50 1.2–5.6 μM)—a greater than 100-fold potency difference arising from subtle side-chain modifications [2]. Furthermore, the acetylation pattern critically determines pro-oxidant activity and cytotoxicity: deacetylated derivatives exhibit markedly reduced apoptotic potency compared to their acetylated counterparts [3]. Consequently, researchers who substitute ganoderic acid N with a different ganoderic acid analog based solely on class membership or cost risk invalidating their experimental outcomes. Evidence-based procurement requires precise, compound-specific selection guided by head-to-head comparative data.

Ganoderic Acid N Comparative Evidence Guide: Quantified Differentiation Versus Analogs


Differential Oral Bioavailability: Ganoderic Acid N Demonstrates Quantifiable Systemic Exposure

Ganoderic acid N is among a limited subset of ganoderic acids capable of achieving measurable plasma concentrations following oral administration. In a rat pharmacokinetic study administering 85 mg/kg triterpenoid-enriched fraction orally, only 10 out of 14 triterpenoid components were detectable in systemic circulation, with ganoderic acid N demonstrating quantifiable oral bioavailability alongside ganoderic acids A, D, and H [1]. By contrast, many structurally related ganoderic acids—including ganoderic acid B, C2, and DM—either exhibited undetectable plasma levels or fell below the lower limit of quantification under identical experimental conditions [1]. This differential absorption profile is consistent with in silico ADMET predictions assigning ganoderic acid N an Absorption Level 2 classification, indicating favorable intestinal permeability and oral absorption potential relative to other triterpenoids in its class [2].

Pharmacokinetics Oral Bioavailability Triterpenoid Absorption

Selective H5N1 Neuraminidase Inhibition: Potency Differential Versus H1N1 and Comparative Activity Against GA-A

Ganoderic acid N (reported as ganoderic acid T-N in the source literature) exhibits potent and subtype-selective inhibition of influenza neuraminidase, with an IC50 of 2.7 ± 0.4 μM against H5N1 (avian influenza) neuraminidase compared to 42.0 ± 13.5 μM against H1N1 (human seasonal influenza)—representing a 15.6-fold greater potency toward the H5N1 subtype [1]. In direct comparison, ganoderic acid A—one of the most extensively studied ganoderic acids—showed negligible neuraminidase inhibitory activity against both H5N1 and H1N1 subtypes with IC50 values >200 μM, a potency difference exceeding 74-fold relative to ganoderic acid N against H5N1 [1]. Ganoderic acid T-Q, a closely related analog, demonstrated comparable H5N1 potency (IC50 1.2 ± 1.0 μM) but with higher cytotoxicity (CC50 28.2 ± 0.8 μM in MCF-7 cells), whereas ganoderic acid N (T-N) maintained a similar CC50 of 24.4 ± 2.4 μM [1]. Ganoderic acid Sz and S, which differ only in side-chain double bond geometry (Z vs. E configuration), exhibited substantially weaker H5N1 inhibition (IC50 >200 and >200 μM, respectively), underscoring the critical role of specific structural features in determining target engagement [1].

Antiviral Neuraminidase Inhibition Influenza H5N1

Structural Determinants of Aldose Reductase Inhibition: Positioning Within SAR Hierarchy

Ganoderic acid N possesses key structural features identified as critical for aldose reductase (AR) inhibitory activity in systematic SAR studies of ganoderma acids. Fatmawati et al. established that the carboxylic acid group in the side chain is essential for AR recognition, and the presence of a double bond between C-20 and C-22 significantly enhances inhibitory activity [1]. Ganoderic acid N contains both of these essential pharmacophoric elements: the terminal carboxylic acid side chain and unsaturation in the side-chain region. In contrast, ganoderic acid derivatives lacking the C-20/C-22 double bond—such as certain saturated side-chain analogs—show markedly reduced or abolished AR inhibitory activity [1]. Additionally, the OH substituent at C-11, which is present in ganoderic acid N, was identified as an important feature for AR inhibition, though the full SAR hierarchy places ganoderic acid C2—which possesses OH groups at C-3, C-7, and C-15 in addition to the carboxylic acid and double bond—as the most potent AR inhibitor among the ganoderma acids evaluated [1]. This positions ganoderic acid N as an intermediate-potency AR inhibitor with the essential structural requisites for target engagement, but with a distinct substitution pattern that differentiates it from both inactive analogs (lacking key pharmacophores) and the maximally potent analog GA-C2 (which bears additional hydroxylation).

Structure-Activity Relationship Aldose Reductase Diabetic Complications

Cytotoxicity Profile in MCF-7 Breast Cancer Cells: Comparative Safety Margin Analysis

Ganoderic acid N (T-N) exhibits a defined cytotoxicity profile in MCF-7 breast cancer cells with a CC50 of 24.4 ± 2.4 μM [1]. Within the same assay system, structurally related ganoderic acids display a broad range of cytotoxic potencies: ganoderic acid T-Q shows slightly higher toxicity (CC50 = 28.2 ± 0.8 μM), while ganoderic acid Y demonstrates enhanced cytotoxicity (CC50 = 18.0 ± 1.3 μM) [1]. Notably, ganoderic acid A—despite its widespread use as a reference compound—exhibits negligible cytotoxicity (CC50 >200 μM) in this MCF-7 assay [1]. This nearly 10-fold difference in cytotoxic sensitivity between ganoderic acid N and ganoderic acid A in the same cell line underscores the functional divergence within this compound family. The 23-dihydro derivative of ganoderic acid N also showed selective sensitivity toward MCF-7 cells among four tested cancer cell lines (U937, HeLa, NCI-H460, MCF-7), suggesting that the structural features of ganoderic acid N confer a specific cytotoxicity profile [2].

Cytotoxicity Selectivity Index Anticancer MCF-7

Evidence-Based Application Scenarios for Ganoderic Acid N in Research and Development


Influenza Antiviral Drug Discovery: H5N1 Neuraminidase Inhibitor Screening

Ganoderic acid N is directly applicable as a reference compound or starting scaffold in antiviral drug discovery programs targeting H5N1 (avian influenza) neuraminidase. With a demonstrated IC50 of 2.7 ± 0.4 μM against H5N1 NA—15.6-fold more potent than its activity against H1N1—the compound exhibits subtype-selective inhibition that merits further investigation for avian influenza therapeutic development [1]. Its moderate cytotoxicity profile (MCF-7 CC50 = 24.4 μM) provides a selectivity index of approximately 9.0 for H5N1 neuraminidase inhibition versus general cytotoxicity, offering a defined therapeutic window for lead optimization efforts [1].

Oral Bioavailability Studies of Lanostane Triterpenoids

Ganoderic acid N serves as a validated positive control for oral bioavailability studies within the ganoderic acid family. Pharmacokinetic data confirm that ganoderic acid N achieves quantifiable plasma concentrations following oral administration (85 mg/kg triterpenoid-enriched fraction), while many structurally similar ganoderic acids remain undetectable in systemic circulation under identical conditions [2]. This established bioavailability profile makes ganoderic acid N suitable for studies examining intestinal absorption mechanisms, first-pass metabolism, and structure-bioavailability relationships of lanostane triterpenoids.

Structure-Activity Relationship Studies: Aldose Reductase Pharmacophore Validation

Ganoderic acid N is appropriate for SAR studies focused on aldose reductase inhibition, particularly for validating the essential role of the carboxylic acid side chain and C-20/C-22 double bond. As a compound that contains both critical pharmacophoric features but lacks the full hydroxylation pattern of the most potent analog GA-C2, ganoderic acid N represents an intermediate reference point in potency hierarchies [3]. It can function as a baseline comparator when evaluating novel synthetic derivatives designed to enhance AR inhibitory activity through additional hydroxylation or side-chain modifications.

Analytical Method Development: Triterpenoid Quantification in Ganoderma Extracts

Ganoderic acid N has been identified as a discriminating triterpenoid biomarker in metabolic fingerprinting studies of Ganoderma species. Principal component analysis (PCA) of UHPLC-QTOF-MS data identified ganoderic acid N, along with ganoderic acids A, D, F, J, and M, as key variables contributing to inter-strain differentiation of Ganoderma spp. [4]. This chemometric significance supports the use of ganoderic acid N as a reference standard for quantitative analytical method development, quality control of Ganoderma-derived products, and authentication of fungal species or cultivation origins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic acid N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.